molecular formula C11H10N4O2 B2956805 [5-[4-(Azidomethyl)phenyl]-1,3-oxazol-4-yl]methanol CAS No. 2172252-35-4

[5-[4-(Azidomethyl)phenyl]-1,3-oxazol-4-yl]methanol

Cat. No.: B2956805
CAS No.: 2172252-35-4
M. Wt: 230.227
InChI Key: GKECDYXGGAAZGI-UHFFFAOYSA-N
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Description

[5-[4-(Azidomethyl)phenyl]-1,3-oxazol-4-yl]methanol is a heterocyclic compound featuring a 1,3-oxazole core substituted with a hydroxymethyl group at position 4 and a 4-(azidomethyl)phenyl group at position 3. The azidomethyl (-CH₂N₃) moiety introduces unique reactivity, making it a candidate for "click chemistry" applications (e.g., Cu-catalyzed azide-alkyne cycloaddition).

Properties

IUPAC Name

[5-[4-(azidomethyl)phenyl]-1,3-oxazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2/c12-15-14-5-8-1-3-9(4-2-8)11-10(6-16)13-7-17-11/h1-4,7,16H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKECDYXGGAAZGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN=[N+]=[N-])C2=C(N=CO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-[4-(Azidomethyl)phenyl]-1,3-oxazol-4-yl]methanol typically involves the following steps:

    Formation of the Azidomethyl Group: This can be achieved by reacting a suitable precursor, such as a halomethylbenzene, with sodium azide under appropriate conditions.

    Construction of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving suitable starting materials like amino alcohols and carboxylic acids.

    Attachment of the Methanol Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[5-[4-(Azidomethyl)phenyl]-1,3-oxazol-4-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The azide group can be reduced to an amine.

    Substitution: The azidomethyl group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, [5-[4-(Azidomethyl)phenyl]-1,3-oxazol-4-yl]methanol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of azide and oxazole-containing molecules on biological systems. It may serve as a probe or a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, this compound may have potential applications as a drug candidate or a pharmacological tool. Its unique structure could be exploited to develop new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of [5-[4-(Azidomethyl)phenyl]-1,3-oxazol-4-yl]methanol would depend on its specific application. Generally, the azide group can participate in click chemistry reactions, forming stable triazole rings. The oxazole ring can interact with various biological targets, potentially affecting enzyme activity or receptor binding. The methanol group can undergo metabolic transformations, influencing the compound’s overall activity.

Comparison with Similar Compounds

Structural Analog: (5-Phenyl-1,3-oxazol-4-yl)methanol

  • Structure : Lacks the azidomethyl group; instead, a simple phenyl group is attached at position 5 of the oxazole .
  • Molecular Formula: C₁₀H₉NO₂; Molecular Weight: 175.19 g/mol.
  • Key Properties :
    • Commercial availability (Thermo Scientific™) highlights its utility as a building block in organic synthesis.
    • The absence of the azidomethyl group limits its use in bioorthogonal reactions compared to the target compound.
  • Applications : Serves as a precursor for antimicrobial oxazole derivatives (e.g., compounds in ) .

Functional Analog: 1-(Azidomethyl)-4-(4-(t-butyl)phenyl)naphthalene

  • Structure : Naphthalene core with azidomethyl and tert-butylphenyl substituents .
  • Synthesis : Derived from NaBH₄ reduction of aldehyde precursors, followed by azide substitution.
  • Key Properties :
    • Azidomethyl group enables click chemistry applications, similar to the target compound.
    • Bulkier tert-butyl group may reduce solubility compared to the phenyl-oxazole system.
  • Applications : Intermediate for synthesizing amines (e.g., via Staudinger reaction) .

Heterocyclic Analog: {4-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}methanol

  • Structure : 1,3,4-Oxadiazole core with hydroxymethyl and tert-butylphenyl groups .
  • Synthesis : Prepared via KOH-mediated hydrolysis of bromomethyl precursors.
  • Key Properties :
    • Strong electron affinity due to the oxadiazole ring, making it suitable for OLEDs.
    • Crystallizes with intermolecular O–H⋯N hydrogen bonds, enhancing stability .

Bioactive Analog: 4-[(3-Methoxyanilino)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one

  • Structure : Oxazolone core with methoxyaniline and phenyl substituents .
  • Key Properties :
    • Planar geometry with π-electron delocalization, similar to aromatic oxazole systems.
    • Exhibits N–H⋯O hydrogen bonding and π-π stacking in crystal packing .
  • Applications : Medicinally relevant bioactivities (e.g., antimicrobial, anti-inflammatory) due to oxazolone pharmacophore .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Key Applications Evidence ID
[5-[4-(Azidomethyl)phenyl]-1,3-oxazol-4-yl]methanol 1,3-Oxazole 4-(Azidomethyl)phenyl, hydroxymethyl C₁₁H₁₁N₃O₂* ~233.23 Click chemistry, drug design N/A
(5-Phenyl-1,3-oxazol-4-yl)methanol 1,3-Oxazole Phenyl, hydroxymethyl C₁₀H₉NO₂ 175.19 Antimicrobial precursors
1-(Azidomethyl)-4-(4-(t-butyl)phenyl)naphthalene Naphthalene Azidomethyl, tert-butylphenyl C₂₁H₂₁N₃ 315.41 Amine synthesis
{4-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}methanol 1,3,4-Oxadiazole tert-Butylphenyl, hydroxymethyl C₁₉H₂₀N₂O₂ 308.38 OLED materials
4-[(3-Methoxyanilino)methylidene]-2-phenyloxazol-5-one Oxazolone Methoxyaniline, phenyl C₁₇H₁₄N₂O₃ 294.31 Medicinal chemistry

*Theoretical calculation based on structural formula.

Key Research Findings

  • Reactivity: The azidomethyl group in the target compound enables unique reactivity (e.g., cycloadditions) compared to non-azide analogs like (5-phenyl-1,3-oxazol-4-yl)methanol .
  • Electronic Properties : Oxadiazole analogs exhibit superior electron-transport capabilities, while oxazole derivatives are more suited for biological applications .

Biological Activity

[5-[4-(Azidomethyl)phenyl]-1,3-oxazol-4-yl]methanol is a compound characterized by its unique structure, featuring an azidomethyl group attached to a phenyl ring, which is further connected to an oxazole ring with a methanol group. This compound has garnered interest in biological research due to its potential applications in medicinal chemistry and as a tool for probing biological systems.

The synthesis of this compound typically involves several key steps:

  • Formation of the Azidomethyl Group : This is achieved by reacting a halomethylbenzene with sodium azide.
  • Construction of the Oxazole Ring : Cyclization reactions involving amino alcohols and carboxylic acids are used.
  • Attachment of the Methanol Group : This step finalizes the structure of the compound.

The compound is notable for its ability to undergo various chemical transformations, including oxidation and reduction reactions, which can modify its biological activity .

The biological activity of this compound is largely attributed to its structural components:

  • Azide Group : This group can participate in click chemistry, forming stable triazole rings that may interact with biological targets.
  • Oxazole Ring : Known for its ability to modulate enzyme activity and receptor binding, the oxazole moiety may influence various biochemical pathways.
  • Methanol Group : This can undergo metabolic transformations that affect the compound's pharmacokinetics and overall activity .

Research Findings

Recent studies have explored the biological implications of compounds similar to this compound. For instance:

  • Compounds containing oxazole rings have shown significant antimicrobial activity against various pathogens.
  • The azide functionality has been utilized in drug development, particularly in creating targeted therapies through bioorthogonal chemistry .

Case Studies

Several case studies highlight the potential applications of this compound:

  • Antimicrobial Activity : A derivative of oxazole was demonstrated to exhibit antimicrobial properties against resistant strains of bacteria. The study indicated that modifications in the azide and oxazole structures could enhance efficacy .
  • Cancer Research : Compounds with similar structural features have been investigated for their ability to inhibit cancer cell proliferation. The mechanism often involves interference with cell signaling pathways critical for tumor growth .
  • Drug Development : The unique properties of azides in click chemistry have led to their application in synthesizing new drug candidates that target specific diseases .

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesBiological Activity
[4-(Azidomethyl)phenyl]-1,3-oxazoleLacks methanol groupModerate antimicrobial activity
[5-(Azidomethyl)phenyl]-1,3-oxazoleSimilar structure without methanolSignificant anticancer properties
[5-[4-(Azidomethyl)phenyl]-1,3-oxazol-4-yl]ethanolContains ethanol instead of methanolEnhanced solubility and bioavailability

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